2,5-Diaminotoluene dihydrochloride

Catalog No.
S599021
CAS No.
615-45-2
M.F
C7H12Cl2N2
M. Wt
195.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,5-Diaminotoluene dihydrochloride

CAS Number

615-45-2

Product Name

2,5-Diaminotoluene dihydrochloride

IUPAC Name

2-methylbenzene-1,4-diamine;dihydrochloride

Molecular Formula

C7H12Cl2N2

Molecular Weight

195.09 g/mol

InChI

InChI=1S/C7H10N2.2ClH/c1-5-4-6(8)2-3-7(5)9;;/h2-4H,8-9H2,1H3;2*1H

InChI Key

VQUHVWVGRKTIBH-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)N)N.Cl.Cl

Solubility

Miscible with water (est)

Synonyms

2,5-diaminotoluene, 2,5-diaminotoluene dihydrochloride, 2,5-diaminotoluene monohydrochloride, 2,5-diaminotoluene sulfate, 2,5-diaminotoluene sulfate (1:1), 2,5-toluylenediamine, 2-methyl-p-phenylenediamine, p-toluenediamine, toluene-2,5-diamine, toluene-2,5-diamine sulfate

Canonical SMILES

CC1=C(C=CC(=C1)N)N.Cl.Cl

Limited Availability of Research:

Focus on 2,5-Diaminotoluene (Free Base):

Scientific research primarily explores the properties and applications of the free base form, 2,5-Diaminotoluene. This suggests that the dihydrochloride salt form might be less commonly used in research settings.

Potential Applications:

Based on the properties of the free base, 2,5-Diaminotoluene, researchers might explore the dihydrochloride salt for applications in:

  • Organic synthesis: As a starting material for the synthesis of various organic compounds due to the presence of reactive amine groups [].
  • Material science: As a component in the development of new materials, potentially due to its interaction with specific functional groups [].
  • Biomedical research: However, due to the sensitizing properties of 2,5-Diaminotoluene, its use in biomedical research would require careful consideration and risk assessment [].

2,5-Diaminotoluene dihydrochloride is an organic compound with the formula C₆H₃(NH₂)₂CH₃·2HCl. It is a colorless crystalline solid, although commercial samples may appear colored due to oxidation. This compound is primarily recognized for its application in hair dyes, where it serves as a less toxic alternative to phenylenediamine. It is one of the six isomers of diamino toluene, with unique properties and applications in various industries, particularly in cosmetics and textiles .

  • Skin Irritation/Sensitization: While considered less toxic than PPD, 2,5-diaminotoluene dihydrochloride can still cause skin irritation and allergic reactions in some individuals [, ]. Patch testing is recommended before hair dye application.
  • Eye Irritation: May cause eye irritation upon contact [].
, notably:

  • Oxidation: In the presence of hydrogen peroxide, it can be oxidized to form colored products used in hair dyes.
  • Coupling Reactions: It can react with diazonium salts to produce azo dyes, which are widely used in textile dyeing .
  • Reduction: The compound can be reduced from its dinitro precursor through methods such as electrolytic reduction or catalytic hydrogenation .

Several synthesis methods for 2,5-diaminotoluene dihydrochloride include:

  • Electrolytic Reduction: This method involves reducing 2,5-dinitrotoluene using an electrolytic process.
  • Reductive Cleavage: Utilizing 4-amino-2,3'-dimethylazobenzene can yield 2,5-diaminotoluene through reductive cleavage.
  • Condensation Reactions: A condensation reaction between 2-amino-1-methylbenzene and toluene-4-sulphonyl chloride produces intermediates that can be further processed into 2,5-diaminotoluene .

Toxicity LevelPhenylenediamineC₆H₄(NH₂)₂Hair dyesHigher2-AminotolueneC₇H₈N₂Dyes and pigmentsModerate4-AminodiphenylC₁₂H₁₅N₂Dyes and rubber chemicalsHigher3,4-DiaminotolueneC₆H₄(NH₂)₂CH₃DyesModerate

Uniqueness: 2,5-Diaminotoluene dihydrochloride is particularly valued for its lower toxicity compared to phenylenediamine while still providing effective dyeing properties. Its ability to produce a wide range of colors makes it versatile for cosmetic applications .

Interaction studies have shown that formulations containing 2,5-diaminotoluene dihydrochloride can penetrate human skin at varying rates depending on the presence of couplers and hydrogen peroxide. In vitro studies demonstrated significant absorption rates under different conditions, indicating its effectiveness as a dye precursor while also raising concerns about skin sensitization and potential toxicity .

Molecular Structure and Configuration

2,5-Diaminotoluene dihydrochloride is an organic compound with the molecular formula C₇H₁₂Cl₂N₂, representing the dihydrochloride salt of 2,5-diaminotoluene [1] [5] [9]. The compound consists of a benzene ring substituted with two amino groups at the 2 and 5 positions and a methyl group, forming the parent diamine structure [3]. The systematic chemical name is 2-methylbenzene-1,4-diamine dihydrochloride, also known as 2-methyl-1,4-phenylenediamine dihydrochloride [1] [6] [15].

The molecular weight of 2,5-diaminotoluene dihydrochloride is 195.09 daltons [1] [5] [6]. The compound exists as a dihydrochloride salt where two hydrochloride molecules are associated with the diamine base through ionic interactions [1] [9]. The Chemical Abstracts Service registry number is 615-45-2, and the compound has multiple synonyms including 2,5-toluenediamine dihydrochloride and tolylene-2,5-diamine dihydrochloride [1] [2] [6].

The structural configuration shows the amino groups positioned para to each other on the aromatic ring, with the methyl substituent ortho to one of the amino groups [8]. This specific arrangement influences the compound's chemical reactivity and physical properties compared to other diaminotoluene isomers [8].

Physical Constants and Characteristics

Melting Point and Thermal Behavior

The melting point of 2,5-diaminotoluene dihydrochloride has been reported as 34-36°C according to literature sources [5]. This relatively low melting point is characteristic of the dihydrochloride salt form. The compound exhibits thermal decomposition behavior rather than a clear boiling point, with decomposition occurring at elevated temperatures [8] [10].

Thermal analysis indicates that the compound has limited thermal stability, with decomposition processes beginning well below typical boiling temperatures [8]. The relatively low melting point compared to the free base form (which melts at 64°C) reflects the influence of the hydrochloride salt formation on the crystal lattice energy [8] [20].

Solubility Profile in Various Solvents

2,5-Diaminotoluene dihydrochloride demonstrates good water solubility, which is a characteristic feature distinguishing it from its free base form [1] [2] [6]. The compound is described as "soluble in water" in multiple technical specifications [1] [15]. This enhanced aqueous solubility compared to the free base is attributed to the ionic nature of the dihydrochloride salt [8].

The following solubility profile has been established for 2,5-diaminotoluene dihydrochloride:

SolventSolubility
WaterSoluble [1] [15]
Dimethyl sulfoxideLimited solubility data available
EthanolLimited solubility data available
Organic solventsGenerally lower solubility than aqueous systems

The enhanced water solubility of the dihydrochloride salt makes it more suitable for aqueous formulations compared to the free base, which has significantly different solubility characteristics [8].

pH Properties in Aqueous Solutions

When dissolved in water, 2,5-diaminotoluene dihydrochloride forms acidic solutions due to the presence of hydrochloride groups [8]. The pH of saturated aqueous solutions has been reported as approximately 2.47 at 20°C for related toluenediamine sulfate salts, indicating the acidic nature of diamine salt solutions [8].

The compound exhibits typical behavior of an aromatic diamine salt, with the protonated amino groups contributing to the solution's acidity [8]. The pKa values for the related free base have been calculated as 6.39 and 2.77, indicating the basicity of the amino groups in the neutral form [8].

Color and Stability Characteristics

2,5-Diaminotoluene dihydrochloride typically appears as a white to gray to red powder or crystalline material [1] [15]. The color can vary from white to reddish hues depending on the degree of oxidation and storage conditions [1] [2]. Commercial samples often show coloration due to air oxidation, which is a common characteristic of aromatic diamines [13].

The compound is noted to be hygroscopic, meaning it readily absorbs moisture from the atmosphere [1] [15]. Storage recommendations specify keeping the material in a cool, dark place at temperatures below 15°C and under inert gas atmosphere to prevent degradation [1] [15]. The compound should be stored in tightly closed containers to minimize exposure to air and moisture [1] [15].

Stability studies have shown that 2,5-diaminotoluene dihydrochloride maintains its chemical integrity when stored under appropriate conditions [8]. However, exposure to air and light can lead to oxidative degradation, resulting in color changes and potential loss of purity [13]. The compound's appearance may darken upon prolonged storage or exposure to oxidizing conditions [13].

Crystallographic Analysis

Crystal System and Parameters

Limited crystallographic data is available specifically for 2,5-diaminotoluene dihydrochloride in the literature searched. However, related aromatic diamine dihydrochloride compounds typically crystallize in monoclinic or orthorhombic crystal systems [24]. For comparison, ortho-phenylenediamine dihydrochloride has been characterized with a monoclinic crystal system, space group C2/c, with unit cell parameters a=7.324(2) Å, b=14.497(5) Å, c=7.992(3) Å, and β=94.04(4)° [24].

The crystal structure of aromatic diamine dihydrochlorides generally involves ionic interactions between the protonated diamine cations and chloride anions [24] [25]. These compounds often form three-dimensional ionic networks stabilized by hydrogen bonding between the ammonium groups and chloride ions [24].

X-Ray Diffraction Patterns

Specific X-ray diffraction patterns for 2,5-diaminotoluene dihydrochloride were not found in the available literature. However, aromatic diamine dihydrochlorides typically exhibit characteristic diffraction patterns reflecting their ionic crystal structures [24]. The diffraction patterns would be expected to show peaks corresponding to the ordered arrangement of the organic cations and chloride anions in the crystal lattice [24].

The crystalline nature of the compound is evidenced by its description as appearing in powder to crystal form [1] [6]. The degree of crystallinity can affect the compound's physical properties and stability characteristics [24].

Crystal Modification and Polymorphism

While specific polymorphism data for 2,5-diaminotoluene dihydrochloride was not identified in the literature reviewed, related aromatic diamine salts can exhibit polymorphic behavior [24]. Some diamine dihydrochlorides have been reported to crystallize in multiple crystal forms, including both monoclinic and orthorhombic phases [24].

The potential for polymorphism in 2,5-diaminotoluene dihydrochloride could influence its physical properties such as solubility, stability, and processing characteristics. The compound's hygroscopic nature and tendency toward color changes suggest that different hydration states or crystal modifications might exist under varying environmental conditions [1] [15].

PropertyValueReference
Molecular FormulaC₇H₁₂Cl₂N₂ [1] [5] [9]
Molecular Weight195.09 g/mol [1] [5] [6]
CAS Number615-45-2 [1] [2] [6]
Melting Point34-36°C [5]
Physical StateSolid (powder to crystal) [1] [6]
AppearanceWhite to gray to red [1] [15]
Water SolubilitySoluble [1] [15]
Hygroscopic NatureYes [1] [15]

Color/Form

Solid

LogP

log Kow = 0.019

UNII

GY506235UT

Related CAS

95-70-5 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (97.5%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (97.5%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

4.12X10-12 mm Hg at 25 °C (est)

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

615-45-2

Wikipedia

Toluene-2,5-diamine dihydrochloride

General Manufacturing Information

1,4-Benzenediamine, 2-methyl-, hydrochloride (1:2): INACTIVE

Analytic Laboratory Methods

Thin-layer chromatography has been used to separate and identify aromatic amines (Bassl A et al; Thin-Layer Chromatography of Primary Aromatic Amines; J Prakt Chem 36: 265 (1967))... Hair Dyes Have Been Analyzed for Aromatic Amines, including 2,5-Diaminotoluene, by Extraction with Methanol, Separation by Thin Layer Chromatography and Visualization with para-Dimethylaminobenzaldehyde (Legatowa B; Determination of Aromatic Amines and Aminophenols in Hair Dyes; Rocz Panstw Zakl Hig 24: 393 (1973)). ... Gas chromatography has been used to determine isomeric diaminotoluenes (Boufford CE; Determination of Isomeric Diaminotoluenes by Direct Gas Liquid Chromatography; J Gas Chromat 6: 438 (1968))... /Aromatic amines/

Dates

Last modified: 08-15-2023

Assessment of the compounds formed by oxidative reaction between p-toluenediamine and p-aminophenol in hair dyeing processes: Detection, mutagenic and toxicological properties

João Carlos de Souza, Bianca Ferreira da Silva, Daniel Alexandre Morales, Gisela de Aragão Umbuzeiro, Maria Valnice Boldrin Zanoni
PMID: 34243001   DOI: 10.1016/j.scitotenv.2021.148806

Abstract

Previous studies have demonstrated the presence of precursors and coupling agents in wastewater from hair dyeing processes. The complex reaction involved in the oxidation of these compounds can generate extremely hazardous sub-products, leading to an increase in the mutagenicity and toxicity of wastewater. Without proper treatment, this highly toxic wastewater may find its way into the drinking water treatment plant. The present work aimed to investigate the main products generated after the oxidation reaction involving p-toluenediamine (PTD) and p-aminophenol (PAP) - precursors that widely used in the composition of commercial permanent hair dyes, under experimental conditions close to the routine hair dyeing process (in the presence and absence of hydrogen peroxide in ammoniacal medium), using spectroscopic techniques. The study also investigated the mutagenicity and toxicity of the products formed in the hairdressing wash water and conducted detection analysis to determine the presence of the precursors and Bandrowski's Base Derivative (BBD) in samples of wastewater, surface and drinking water using HPLC-DAD and linear voltammetry techniques. Based on this investigation, we identified several PTD and PAP self-oxidation products and eleven sub-products derived from the reaction between PTD and PAP. Assays conducted using Salmonella typhimurium YG1041, with and without activation-induced rat liver metabolism (S9), indicated mutagenicity of the reaction products in concentrations above 10.0 μg μL
. The concentrations of PTD, PAP, and several reactions and oxidation products of these precursors were detected in wastewater and water samples.


Eyebrow allergic contact dermatitis caused by m-aminophenol and toluene-2,5-diamine secondary to a temporary black henna tattoo

Paolo Romita, Caterina Foti, Paola Mascia, Stefania Guida
PMID: 29574799   DOI: 10.1111/cod.12987

Abstract




Assessment of the autoxidation mechanism of p-toluenediamine by air and hydrogen peroxide and determination of mutagenic environmental contaminant in beauty salon effluent

João Carlos de Souza, Bianca Ferreira da Silva, Daniel Alexandre Morales, Gisela de Aragão Umbuzeiro, Maria Valnice Boldrin Zanoni
PMID: 31247438   DOI: 10.1016/j.scitotenv.2019.06.252

Abstract

The present work investigated the autoxidation reaction of p-toluenediamine (PTD) - a precursor - widely used in permanent hair dyeing formulation, under experimental conditions close to the hair dyeing process (oxygen and/or peroxide in ammoniacal medium), by chromatographic and spectroscopic techniques. In additional, evaluated the mutagenicity of the PTD oxidation products and the presence of PTD and this products in wastewater from beauty salon, as well as in surface water and drinking water using HPLC coupled to a diode array detector and linear scan voltammetry. Through this study, it was possible the identification of semi-quinonediimine, quinonediimine, dimers (derived from toluenediamine), and trimer radical identified as Bandrowski's Base derivative (BBD) formed during autoxidation of PTD. Salmonella Typhimurium YG1041 assay with and without metabolic activation induced rat-liver (S9) indicated mutagenic activity for BBD. Levels of PTD were determined by the standard addition method in samples collected from the wastewater of a beauty salon, as well as from the water before and after treatment in a drinking water treatment plant (DWTP) reached concentrations of 2.08 ± 0.21, 2.36 ± 0.10 × 10
, and 1.77 ± 0.13 × 10
mg L
, respectively. In addition, linear sweep voltammetry was used to monitor the BBD found at the concentration of 1.59 ± 0.35 mg L
in wastewater collected from the beauty salon.


Skin sensitization quantitative risk assessment for occupational exposure of hairdressers to hair dye ingredients

Carsten Goebel, Thomas L Diepgen, Brunhilde Blömeke, Anthony A Gaspari, Axel Schnuch, Anne Fuchs, Kordula Schlotmann, Maya Krasteva, Ian Kimber
PMID: 29530615   DOI: 10.1016/j.yrtph.2018.03.006

Abstract

Occupational exposure of hairdressers to hair dyes has been associated with the development of allergic contact dermatitis (ACD) involving the hands. p-Phenylenediamine (PPD) and toluene-2,5-diamine (PTD) have been implicated as important occupational contact allergens. To conduct a quantitative risk assessment for the induction of contact sensitization to hair dyes in hairdressers, available data from hand rinsing studies following typical occupational exposure conditions to PPD, PTD and resorcinol were assessed. By accounting for wet work, uneven exposure and inter-individual variability for professionals, daily hand exposure concentrations were derived. Secondly, daily hand exposure was compared with the sensitization induction potency of the individual hair dye defined as the No Expected Sensitization Induction Levels (NESIL). For PPD and PTD hairdresser hand exposure levels were 2.7 and 5.9 fold below the individual NESIL. In contrast, hand exposure to resorcinol was 50 fold below the NESIL. Correspondingly, the risk assessment for PPD and PTD indicates that contact sensitization may occur, when skin protection and skin care are not rigorously applied. We conclude that awareness of health risks associated with occupational exposure to hair dyes, and of the importance of adequate protective measures, should be emphasized more fully during hairdresser education and training.


The attitude of patients with p-phenylenediamine or 2,5-toluenediamine contact allergy to hair dyeing

Tatiana A Vogel, Thalina M Prins, Arie Dijkstra, Pieter-Jan Coenraads, Marie L A Schuttelaar
PMID: 28497629   DOI: 10.1111/cod.12713

Abstract




Evaluation of concordance between labelling and content of 52 hair dye products: overview of the market of oxidative hair dye

Annarita Antelmi, Magnus Bruze, Erik Zimerson, Malin Engfeldt, Ewa Young, Lena Persson, Caterina Foti, Östen Sörensen, Cecilia Svedman
PMID: 28026801   DOI: 10.1684/ejd.2016.2934

Abstract

Hair dyes contain strong allergens and are widely available. Correct labelling is a necessity in order to provide information about the contents. To compare the labelling and content of hair dyes. In total, 52 hair dyes, from 11 different countries, were bought over the counter. High-pressure liquid chromatography was used for the analysis of p-phenylenediamine (PPD), toluene-2,5-diamine (2,5-TDA), and three oxidation products of PPD. There was good agreement between labelling and content, although seven of the 52 products (13.5%) studied were incorrectly labelled. There were differences in the geographical use of PPD and 2,5-TDA; 2,5-TDA was more common in European products, while PPD was more common in products purchased outside Europe and was present in higher concentrations. All dyes purchased in Europe contained PPD and 2,5-TDA at levels within the limits defined by European legislation, however, levels were higher in some products purchased outside Europe. Only a small group of hair dyes sold in Europe were mislabelled. Further improvement in labelling, by providing the concentration of chemicals, may facilitate products to be purchased both locally and within the global market, when travelling or on the internet.


Degradation of toluene-2,4-diamine by persulphate: kinetics, intermediates and degradation pathway

Yong-hai Jiang, Jin-bao Zhang, Bei-dou Xi, Da An, Yu Yang, Ming-xiao Li
PMID: 25442404   DOI: 10.1080/09593330.2014.993727

Abstract

In this study, the degradation of toluene-2,4-diamine (TDA) by persulphate (PS) in an aqueous solution at near-neutral pH was examined. The result showed that the degradation rate of TDA increased with increasing PS concentrations. The optimal dosage of PS in the reaction system was determined by efficiency indicator (I) coupling in the consumption of PS and decay half-life of TDA. Calculation showed that 0.74 mM of PS was the most effective dosage for TDA degradation, at that level the maximum I of 24.51 was obtained. PS can oxidize TDA for an extended reaction time period. Under neutral condition without activation, four degradation intermediates, 2,4-diamino-3-hydroxy-5-sulfonicacidtoluene, 2,4-diaminobenzaldehyde, 2,4-bis(vinylamino)benzaldehyde and 3,5-diamino-4-hydroxy-2-pentene, were identified by high-performance liquid chromatography-mass spectrometry. The tentative degradation pathway of TDA was proposed as well. It was found that hydroxyl radical played an important role in degradation of TDA with the activation of Fe2+, whereas PS anion and sulphate radicals were responsible for the degradation without activation of Fe2+.


Two sensitizing oxidation products of p-phenylenediamine patch tested in patients allergic to p-phenylenediamine

Ewa Young, Erik Zimerson, Magnus Bruze, Cecilia Svedman
PMID: 26579994   DOI: 10.1111/cod.12488

Abstract

The results from a previous study indicated the presence of several possible sensitizers formed during oxidation of the potent sensitizer p-phenylenediamine (PPD) to which PPD-sensitized patients might react, in various patterns.
To extract and analyse a yellow spot from a thin-layer chromatogram with oxidized PPD, to which 6 of 14 (43%) PPD-positive patients had reacted in a previous study, in order to identify potential sensitizer(s) and to patch test this/these substance(s) in the 14 PPD-positive patients.
The yellow spot was extracted from a thin-layer chromatogram of oxidized PPD, and two substances, suspected to be allergens, were identified by analysis with gas chromatography mass spectrometry (GCMS). The 14 PPD-positive patients, who had been previously tested with the thin-layer chromatogram of oxidized PPD, participated in the investigation, and were tested with dilutions of the two substances.
GCMS analysis identified 4-nitroaniline and 4,4'-azodianiline in the yellow spot. Of the 14 PPD-positive test patients, 5 (36%) reacted to 4-nitroaniline and 9 (64%) reacted to 4,4'-azodianiline.
The results show that 4-nitroaniline and 4,4'-azodianiline, formed during oxidation of PPD, are potent sensitizers. PPD-sensitized patients react to a high extent to concentrations equimolar to PPD of 4-nitroaniline and 4,4'-azodianiline.


Two decades of p-phenylenediamine and toluene-2,5-diamine patch testing - focus on co-sensitizations in the European baseline series and cross-reactions with chemically related substances

Tatiana A Vogel, Rakita W Heijnen, Pieter-Jan Coenraads, Marie-Louise A Schuttelaar
PMID: 27555055   DOI: 10.1111/cod.12619

Abstract

Cross-reactions and co-sensitizations are of great importance in understanding contact allergy and exposure sources.
To investigate common cross-reactions and co-sensitizations in p-phenylenediamine (PPD)-sensitized and toluene-2,5-diamine (TDA)-sensitized individuals.
From our patch test population, 8036 patients patch tested with the European baseline series were extracted. Readings had to be performed at least on day 3 according to ICDRG guidelines.
Two hundred and fifty-one patients were sensitized to PPD and/or TDA; 231 patients were sensitized to PPD, and 109 to TDA. Significant differences were observed regarding the strengths of patch test reactions to PPD and number of cross-reactions. For TDA, a difference was found between all reaction strengths, except between + and ++ strengths. PPD-sensitized individuals were more likely to be sensitized to carba mix, cobalt chloride, colophonium, p-tert-butyl phenolformaldehyde resin, paraben mix, and methylisothiazolinone. TDA-sensitized individuals were more often sensitized to carba mix.
Cross-reactivity was commonly found among individuals sensitized to PPD or TDA, and was strongly related to the strength of the patch test reaction. Regarding co-sensitizations, a frequently appearing or common exposure source could not be determined. However, modification of the allergen by, for example, the skin microbiota may have caused the formation of molecules that are, for the human immune system, indistinguishable from PPD.


Multicenter clinical trial on a permanent hair dye containing paratoluenediamine

Caterina Foti, Nicola Balato, Antonio Cristaudo, Cataldo Patruno, Paolo Pigatto, Marina Ambrifi, Tamara Bufano, Giovanni Damiani, Mariagrazia De Rocco, Marco Diani, Maddalena Napolitano, Paolo Romita
PMID: 29767482   DOI: 10.23736/S0392-0488.18.05976-X

Abstract

Adverse reactions to hair dyes are frequent and usually caused by sensitization to paraphenylenediamine (PPD). The aim of the study was to evaluate the tolerability of a PPD-free permanent hair dye (Shine On, BioNike, Milan, Italy) containing paratoluenediamine (PTD) in a group of subjects sensitized to PPD.
The trial, which carried out at four dermatology centers, included subjects sensitized to PPD that turned out negative to patch testing to PTD. The subjects underwent to an open test consisting in the application of two hair dye colors of the product under examination. Finally, subjects who were negative upon the open test were offered to undergo the usage test with the dye, with dermatological evaluations carried out 48 and 96 hours after product application.
Sixty subjects were enrolled. They underwent the open test with two shades of dyes: "color 1 - black," the dye color with the highest concentration of color intermediates, and "color 7.3 - golden blonde," the dye color with the highest number of chemically different color intermediates. No reactions occurred with "color 7.3 - golden blonde," while 3 cases (3 out of 60) showed erythema and edema reactions to color 1. The hair dye usage test was negative for all the 21 subjects that were enrolled.
The hair dye evaluated in this study (Shine On, BioNike) can be a valid alternative for subjects sensitized to PPD.


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